molecular formula C20H24N4O3S2 B254704 N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide

Número de catálogo B254704
Peso molecular: 432.6 g/mol
Clave InChI: OURXMEHVYKBFAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mecanismo De Acción

The mechanism of action of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide is primarily related to its ability to inhibit the activity of histone deacetylases. Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions, thereby preventing their aggregation and reducing their toxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide are primarily related to its ability to inhibit the activity of histone deacetylases and its potential applications in the treatment of Alzheimer's disease. Histone deacetylase inhibition has been shown to induce the expression of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, the inhibition of amyloid-beta peptide aggregation has been shown to reduce their toxicity and potentially slow the progression of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide in lab experiments is its ability to selectively inhibit the activity of histone deacetylases, which can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, its potential applications in the treatment of Alzheimer's disease make it a promising compound for further research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are several future directions for the research and development of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide. One potential direction is to investigate its potential applications in other diseases, such as Parkinson's disease and Huntington's disease, which are also characterized by the aggregation of misfolded proteins. Additionally, further research could be conducted to improve the solubility of this compound in water, which would make it more suitable for use in certain experiments. Finally, the development of more potent and selective histone deacetylase inhibitors based on this compound could lead to the development of more effective cancer therapies.

Métodos De Síntesis

The synthesis of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide involves the reaction of 2-aminobenzenethiol and tert-butylchloroformate in the presence of triethylamine. The resulting product is then reacted with 3-dimethylaminobenzoyl chloride in the presence of triethylamine to yield the final product.

Aplicaciones Científicas De Investigación

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit anticancer properties by inhibiting the activity of histone deacetylases, which are enzymes that play a crucial role in cancer cell proliferation. Additionally, this compound has been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be a major factor in the development of the disease.

Propiedades

Nombre del producto

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide

Fórmula molecular

C20H24N4O3S2

Peso molecular

432.6 g/mol

Nombre IUPAC

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide

InChI

InChI=1S/C20H24N4O3S2/c1-20(2,3)23-29(26,27)15-9-10-16-17(12-15)28-19(21-16)22-18(25)13-7-6-8-14(11-13)24(4)5/h6-12,23H,1-5H3,(H,21,22,25)

Clave InChI

OURXMEHVYKBFAF-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C

SMILES canónico

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.